
3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride
Descripción general
Descripción
3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride (AMP-DHC) is an important organic compound that has been used in various scientific research applications. It is a versatile compound that has been used in a variety of laboratory experiments and has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Chiral Auxiliary Applications
- Asymmetric Acylation : The compound acts as a chiral auxiliary in asymmetric acylation, providing an alternative to asymmetric aldol reactions. This process involves stereoselective reduction of 2-alkyl-3-oxo amides using Zn(BH4)2 (Ito, Katsuki, & Yamaguchi, 1984).
Catalytic Applications
- Asymmetric Catalytic Reactions : L-Pyrrolidine-2-carboxamide derivatives, related to the queried compound, have shown effectiveness in asymmetric alkylation of aldehydes and asymmetric cross-coupling reactions (Liu Qing-ha, 2014).
Medicinal Chemistry Applications
- Antiarrhythmic Agents : Derivatives of pyrrolidine-3-carboxamide have been synthesized and evaluated for their antiarrhythmic properties, exhibiting higher activity and better chemotherapeutic index than some traditional drugs (Hankovszky et al., 1986).
- JNK Inhibitors for Neurodegenerative Diseases : Derivatives of the compound have been synthesized as JNK3 inhibitors, a target for treating neurodegenerative diseases. These compounds showed high selectivity and activity (Jang et al., 2020).
- Met Kinase Inhibitors : N-substituted dihydropyridine-3-carboxamides, which are structurally related, were identified as potent and selective Met kinase inhibitors (Schroeder et al., 2009).
Organic Synthesis Applications
- Biotransformations : The compound has been used in enantioselective biotransformations of racemic and meso pyrrolidine-2,5-dicarboxamides, demonstrating its potential in organic synthesis (Chen et al., 2012).
Mecanismo De Acción
Target of Action
The compound belongs to the class of pyrrolidine derivatives, which are known to interact with a variety of biological targets .
Mode of Action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in drug design, considering that they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It’s worth noting that the stereogenicity of carbons in the pyrrolidine ring is one of the most significant features, and different stereoisomers can lead to a different biological profile of drug candidates .
Análisis Bioquímico
Biochemical Properties
3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride plays a vital role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, influencing their activity and function. For instance, it has been observed to interact with certain proteases, modulating their catalytic activity. Additionally, this compound can bind to specific receptors on the cell surface, affecting signal transduction pathways. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate certain signaling pathways that regulate cell proliferation and differentiation. Additionally, this compound can alter gene expression patterns, leading to changes in the production of specific proteins. These effects on cellular processes highlight the compound’s potential in therapeutic applications and its importance in biochemical research .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it has been observed to inhibit certain kinases, leading to changes in phosphorylation patterns and downstream signaling events. Additionally, this compound can interact with DNA, influencing gene expression and chromatin structure. These molecular interactions are critical for understanding the compound’s effects on cellular function and its potential therapeutic uses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal effects in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as promoting cell proliferation and differentiation. At higher doses, it can cause toxic or adverse effects, including cell death and tissue damage. Understanding the dosage effects of this compound is crucial for its safe and effective use in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. Additionally, this compound can affect the balance of metabolic pathways, contributing to its overall effects on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can be transported across cell membranes by specific transporters, influencing its localization and accumulation within cells. Additionally, this compound can bind to certain proteins, affecting its distribution and availability for biochemical reactions. Understanding the transport and distribution of this compound is essential for its effective use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, this compound may be directed to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential therapeutic uses.
Propiedades
IUPAC Name |
3-(aminomethyl)pyrrolidine-1-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.2ClH/c7-3-5-1-2-9(4-5)6(8)10;;/h5H,1-4,7H2,(H2,8,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBFTLYIUWGZOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C(=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


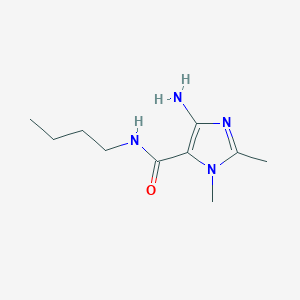
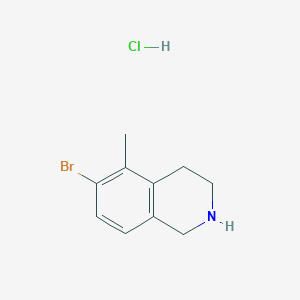
![2-Chloromethyl-4-methoxy-thieno[3,2-d]pyrimidine](/img/structure/B1382866.png)
![2-{[(4-Bromothiophen-2-yl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1382867.png)
![3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B1382871.png)
amine dihydrochloride](/img/structure/B1382872.png)
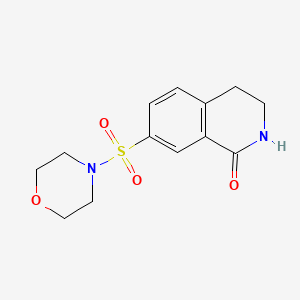


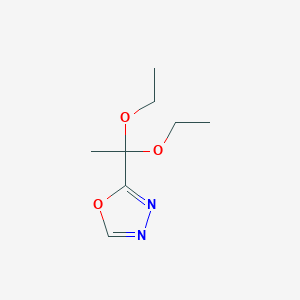
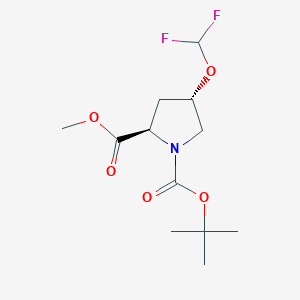
![1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxyethan-1-one hydrochloride](/img/structure/B1382881.png)
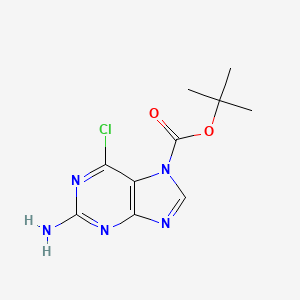
![7-(Aminomethyl)-6-oxaspiro[3.4]octan-5-one hydrochloride](/img/structure/B1382885.png)
